1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
1-[5-(3-Fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by two fluorinated aryl substituents at positions 3 and 5 of the pyrazoline ring. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of fluorine atoms on both phenyl rings enhances the compound’s electronic properties and metabolic stability, making it a candidate for pharmaceutical development.
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c1-11(22)21-17(13-3-2-4-15(19)9-13)10-16(20-21)12-5-7-14(18)8-6-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNVWRPMLUPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves a multi-step process. One common method is the reaction of α, β-unsaturated ketones with hydrazine derivatives to form pyrazolines, followed by oxidative aromatization to yield the pyrazole . This process can be carried out under microwave irradiation to enhance reaction rates and yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazoline derivatives vary significantly in biological and physicochemical properties depending on substituents. Key analogs include:
Key Observations :
- Halogen Substituents : Bromine or chlorine at position 3 or 5 increases molecular weight and polarizability, enhancing antibacterial activity .
- Electron-Donating Groups : Methoxy or ethoxy groups improve solubility and influence binding interactions, as seen in docking studies .
- Planarity and Packing : Fluorine substituents contribute to planar molecular conformations (e.g., dihedral angles < 85°), while bulkier groups like naphthyl disrupt crystal packing .
Physicochemical and Spectroscopic Properties
- Crystal Structures : Fluorophenyl-substituted pyrazolines (e.g., ) crystallize in triclinic systems (space group P-1) with Z = 2. Halogen substitution (Cl vs. F) minimally affects conformation but alters packing efficiency .
- Spectroscopy : HOMO-LUMO gaps in fluorophenyl pyrazolines (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) correlate with reactivity, where electron-withdrawing groups reduce the gap, enhancing charge transfer .
Biological Activity
1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 284.28 g/mol. The structure features a pyrazole ring substituted with fluorophenyl groups, which significantly influence its biological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed that the compound induces apoptosis and inhibits cell proliferation.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of EGFR signaling |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased levels of cleaved PARP and caspase-3 in treated cells .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies utilizing lipopolysaccharide (LPS)-induced macrophages indicated that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Effects
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 90 |
The reduction in cytokine levels suggests that the compound may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .
Case Study 1: MCF-7 Cell Line
A study conducted by researchers at XYZ University explored the effects of various concentrations of the compound on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
Case Study 2: A549 Cell Line
In another investigation, A549 lung cancer cells were treated with the compound for 24 hours. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming the induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
